5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C27H32N4O4S and its molecular weight is 508.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the piperidine ring structure . Piperidine derivatives are known to interact with a variety of biological targets, including various neurotransmitter systems .
Mode of Action
The compound’s mode of action is likely related to its ability to act as a monoamine releasing agent . It has been shown to have selectivity for releasing dopamine versus serotonin, and is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
Given its role as a monoamine releasing agent, it likely impacts pathways related toneurotransmitter release and reuptake .
Result of Action
The result of the compound’s action is likely to be an increase in the levels of certain neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission . This could have various effects depending on the specific neurotransmitters involved and the areas of the brain where they are released.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-17-28-27-31(29-17)26(32)25(36-27)23(20-15-21(33-2)24(35-4)22(16-20)34-3)30-12-10-19(11-13-30)14-18-8-6-5-7-9-18/h5-9,15-16,19,23,32H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHYCMISHWBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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